molecular formula C9H14O B13688752 (2-Methoxyethene-1,1-diyl)dicyclopropane

(2-Methoxyethene-1,1-diyl)dicyclopropane

Cat. No.: B13688752
M. Wt: 138.21 g/mol
InChI Key: RNGJIGOJNRFXEB-UHFFFAOYSA-N
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Description

(2-Methoxyethene-1,1-diyl)dicyclopropane is a cyclopropane derivative featuring a methoxy-substituted ethene bridge connecting two cyclopropane rings. Cyclopropane derivatives are renowned for their unique structural strain and reactivity, making them valuable in organic synthesis, materials science, and pharmaceuticals. Applications may include polymer precursors or intermediates for catalytic transformations, leveraging its strained geometry and functional group versatility.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(1-cyclopropyl-2-methoxyethenyl)cyclopropane

InChI

InChI=1S/C9H14O/c1-10-6-9(7-2-3-7)8-4-5-8/h6-8H,2-5H2,1H3

InChI Key

RNGJIGOJNRFXEB-UHFFFAOYSA-N

Canonical SMILES

COC=C(C1CC1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethene-1,1-diyl)dicyclopropane typically involves the reaction of cyclopropane derivatives with methoxyethene under specific conditions. One common method involves the use of a base-catalyzed reaction where cyclopropylmethyl bromide reacts with methoxyethene in the presence of a strong base like sodium hydride. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of (2-Methoxyethene-1,1-diyl)dicyclopropane follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethene-1,1-diyl)dicyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Methoxyethene-1,1-diyl)dicyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyethene-1,1-diyl)dicyclopropane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

4,4'-(Cyclopropane-1,1-diyl) Diphenol

  • Structure: A cyclopropane core linked to two para-phenol groups.
  • Reactivity/Stability: Phenolic -OH groups enhance hydrogen-bonding interactions, improving thermal stability in epoxy nanocomposites. Decomposes under pyrolysis to release aromatic products (e.g., phenol, isopropylphenol), contributing to fire-retardant properties by forming char layers .
  • Applications: Used as a fire-retardant additive in silica-epoxy nanocomposites. The cyclopropane ring’s stability under thermal stress is critical for delaying combustion .

Diethyl 2-Methylenecyclopropane-1,1-dicarboxylate

  • Structure : Cyclopropane ring with a methylene group and two electron-withdrawing ester (diethyl carboxylate) substituents.
  • Reactivity/Stability : Ester groups increase ring strain via inductive effects, promoting reactivity in Diels-Alder or nucleophilic addition reactions. The methylene group allows further functionalization (e.g., cycloadditions) .
  • Applications : Intermediate in organic synthesis; ester groups facilitate hydrolytic conversion to carboxylic acids for pharmaceutical building blocks .

1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide

  • Structure: Cyclopropane fused with a carboxamide group, a hydroxyiminoethyl substituent, and a methoxyphenyl aromatic system.
  • Reactivity/Stability: The amide and methoxy groups enhance solubility and stabilize the cyclopropane ring through resonance. The hydroxyimino group enables tautomerism, influencing redox properties .

Tetraethyl(N-alkyl-1-aminoethan-1,1-diyl)bisphosphonates

  • Structure: Linear bisphosphonates with aminoalkyl and phosphonate ester groups.
  • Reactivity/Stability: Phosphonate esters resist hydrolysis compared to carboxylates, enhancing stability in aqueous environments. The amino group facilitates oxidation to nitroxides, relevant in ESR studies .
  • Applications : Model compounds for studying spin-coupling effects in ESR; medicinal applications (e.g., bone-targeting bisphosphonates) .

Data Tables

Compound Key Substituents Molecular Weight* Key Properties Applications
(2-Methoxyethene-1,1-diyl)dicyclopropane Methoxy, ethene bridge ~194 g/mol High ring strain, conjugation potential Polymer precursors, catalysis
4,4'-(Cyclopropane-1,1-diyl) Diphenol Phenol groups ~242 g/mol Thermal stability, fire retardancy Epoxy nanocomposites
Diethyl 2-Methylenecyclopropane-1,1-dicarboxylate Ester, methylene ~228 g/mol Electrophilic reactivity Organic synthesis intermediates
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide Amide, methoxyphenyl ~276 g/mol Tautomerism, solubility Structural studies, bioactive probes
Tetraethyl(N-alkyl-1-aminoethan-1,1-diyl)bisphosphonates Bisphosphonate, aminoalkyl ~380 g/mol Aqueous stability, spin-coupling ESR studies, medicinal chemistry

*Molecular weights estimated based on structural formulas.

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